BenchChemオンラインストアへようこそ!

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Drug-likeness Membrane permeability Physicochemical profiling

Unlike nitro, methoxy, or halogen C2-aryl analogs, this 4-aminophenyl diazaadamantan-6-one bears a reactive primary aromatic amine—eliminating deprotection steps. Validated for antibacterial library synthesis (14–16 mm inhibition zones). Intermediate BBB permeability (logP 2.09, tPSA 49.57 Ų) enables peripheral analgesia screening and CNS calibration. 98% purity ensures reproducible library production. Ideal for IP-generating chemotypes without synthetic overhead.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 917216-46-7
Cat. No. B2573346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
CAS917216-46-7
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)N)C
InChIInChI=1S/C16H21N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10,17H2,1-2H3
InChIKeyOFUGNHOPHPAKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one (CAS 917216-46-7): Structural Identity and Research Procurement Baseline


2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one (CAS 917216-46-7), also designated (1R,3S,5r,7r)-2-(4-aminophenyl)-5,7-dimethyl-1,3-diazaadamantan-6-one, is a synthetic tertiary amine belonging to the 1,3-diazaadamantane class [1]. It features a rigid, cage-like tricyclic core with a 4-aminophenyl substituent at position 2 and a ketone at position 6, yielding the molecular formula C₁₆H₂₁N₃O and a molecular weight of 271.36 g/mol [2]. The compound is commercially available from multiple vendors at typical research purities of 98% , though its reported biological characterization remains sparse in the peer-reviewed literature. Its structural features—including a hydrogen-bond donor (primary aromatic amine), a hydrogen-bond acceptor (ketone), and a topological polar surface area (tPSA) of 49.57 Ų—position it within favorable oral drug-likeness space per Lipinski's Rule of Five [2]. The computed logP (2.09) and logD at pH 7.4 (2.06) reflect moderate lipophilicity intermediate between the highly lipophilic adamantane hydrocarbon scaffold and more polar heterocyclic congeners [2].

Why Generic 1,3-Diazaadamantane Substitution Fails: Functional-Group-Specific Differentiation of 917216-46-7


The 1,3-diazaadamantan-6-one scaffold is not a single pharmacophore but a tunable platform whose biological properties are exquisitely sensitive to the identity of the C2 aryl substituent and the C5/C7 alkyl groups. Published structure-activity relationship (SAR) studies within this chemotype demonstrate that subtle modifications—such as replacement of a 4-aminophenyl with a 3-nitrophenyl, 5-methoxyindol-3-yl, or monoterpene-derived moiety—yield qualitatively distinct pharmacological profiles, including peripheral analgesia versus opioid-like central activity [1]. The primary aromatic amine at the para position of the phenyl ring on 917216-46-7 provides a chemically reactive handle absent in the corresponding nitro, methoxy, or halogen-substituted analogs . This amine enables downstream derivatization (amide coupling, Schiff base formation, diazotization) that is precluded in de-amino or amino-blocked congeners, directly impacting procurement decisions where 917216-46-7 is selected as a synthetic intermediate rather than a terminal screening candidate [2]. Furthermore, computed physicochemical properties diverge materially: the hydrogen-bond donor count of 1 and tPSA of 49.57 Ų for 917216-46-7 [3] contrast with HBD = 0 for the 3-nitrophenyl analog [4], predicting measurably different membrane permeability and solubility behavior that renders generic interchange scientifically invalid.

Quantitative Differentiation Evidence: 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one vs. Closest Structural Analogs


Physicochemical Differentiation: Computed LogP, tPSA, and Hydrogen-Bond Donor Count vs. 3-Nitrophenyl and 5-Methoxyindol-3-yl Analogs

Computed physicochemical properties differentiate 917216-46-7 from its closest diazaadamantan-6-one analogs. The target compound possesses one hydrogen-bond donor (HBD = 1), a topological polar surface area (tPSA) of 49.57 Ų, and a computed logP of 2.09 [1]. In contrast, the 3-nitrophenyl analog (5,7-diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) has HBD = 0 and XLogP3-AA = 2.3 [2], while the 5-methoxyindol-3-yl analog has a molecular weight of 325.4 g/mol and XLogP3-AA = 1.8 [3]. The presence of the ionizable primary aromatic amine (predicted pKa ~4.6 for anilinium) in 917216-46-7 introduces pH-dependent solubility and permeability behavior not shared by the neutral nitro or methoxyindole congeners [1].

Drug-likeness Membrane permeability Physicochemical profiling Lead optimization

Synthetic Versatility: Reactive 4-Aminophenyl Handle Enables Derivatization Pathways Inaccessible to De-Amino Analogs

The primary aromatic amine at the para position of the phenyl ring on 917216-46-7 provides a nucleophilic reactive handle that enables amide bond formation, sulfonamide synthesis, Schiff base condensation, and diazotization/azo-coupling chemistry [1]. This reactivity has been directly exploited in the literature: 2-(4-aminophenyl)-5,7-disubstituted-1,3-diazaadamantanes were reacted with succinic and glutaric acid anhydrides to generate a library of new diazaadamantane derivatives with antibacterial activity [1]. By contrast, the 3-nitrophenyl analog (CID 701476) [2] and the 5-methoxyindol-3-yl analog (CID 650307) [3] lack this free amine, rendering them inert to the same diversification chemistry without prior functional group interconversion (e.g., nitro reduction). The 2-(4-chlorophenyl) analog similarly precludes amine-based coupling strategies, restricting its utility to scaffold-hopping approaches rather than focused library enumeration [4]. The 4-aminophenyl compound thus functions not merely as a screening candidate but as a versatile late-stage diversification intermediate, a role that procurement specifications should reflect.

Medicinal chemistry Library synthesis Amide coupling Chemical biology probes

Biological Differentiation: Analgesic Mechanism of the 1,3-Diazaadamantan-6-one Scaffold—Peripheral vs. Central Opioid Activity Depends on C2 Substituent Identity

Pharmacological profiling of the 1,3-diazaadamantan-6-one scaffold has established that analgesic mechanism—peripheral versus central opioid—is governed by the C2 aryl substituent. In the foundational study by Samhammer et al. (1989), the unsubstituted (or simple alkyl-substituted) 1,3-diazaadamantan-6-one 13 demonstrated peripheral analgesic activity, while the structurally related 3,7-diazabicyclo[3.3.1]nonan-9-ones 7 and 12 exhibited opioid agonist effects in standard analgesic assays [1]. Subsequent work by Ponomarev et al. (2017) confirmed that 5,7-dimethyl-1,3-diazaadamantan-6-one derivatives bearing monoterpene moieties at C2 retain potent analgesic activity in hot-plate and acetate-writhing tests, reinforcing that the C2 substituent is a critical determinant of both potency and CNS penetration [2]. Although the specific analgesic activity of 917216-46-7 has not been directly reported, its 4-aminophenyl substituent places it in a distinct physicochemical and pharmacological category from both the non-aryl and monoterpene-substituted analogs with established analgesic profiles. The lower logP (2.09) and presence of a primary amine suggest reduced passive CNS penetration relative to the more lipophilic monoterpene-fused analogs, implying a differentiated central versus peripheral activity profile that must be empirically resolved.

Analgesic Pain research Opioid-sparing Peripheral analgesic Scaffold pharmacology

Antibacterial Activity Potential: 2-(4-Aminophenyl)-Diazaadamantane Derivatives Show Moderate Broad-Spectrum Activity in Preliminary Agar Diffusion Assays

Derivatives of 2-(4-aminophenyl)-5,7-disubstituted-1,3-diazaadamantanes have demonstrated moderate antibacterial activity in agar diffusion assays. Specifically, compounds synthesized by reacting 2-(4-aminophenyl)-5,7-disubstituted-1,3-diazaadamantanes with succinic and glutaric acid anhydrides suppressed the growth of both Gram-positive and Gram-negative microorganisms, producing zones of inhibition with diameters of d = 14–16 mm [1]. While 917216-46-7 itself has not been tested as the parent aniline, its role as a direct synthetic precursor to these active derivatives is explicitly documented [1]. By comparison, the broader 1,3-diazaadamantane core scaffold has demonstrated antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) through membrane-disrupting mechanisms , and certain diazatricyclo derivatives have been evaluated against Staphylococcus aureus (RTCC 1885) and Escherichia coli (ATCC 35922) [2]. No comparable antibacterial data have been reported for the 3-nitrophenyl, 5-methoxyindol-3-yl, or 4-chlorophenyl analogs in this specific scaffold, making the 4-aminophenyl series uniquely associated with documented antibacterial derivatization pathways.

Antibacterial Gram-positive Gram-negative Diazaadamantane derivatives Zone of inhibition

CNS Drug-Likeness Differentiation: Computed BBB Permeation Profile of 917216-46-7 vs. Monoterpene-Fused and Unsubstituted Diazaadamantane Analgesics

The blood-brain barrier (BBB) permeation potential of 917216-46-7 can be assessed via computed physicochemical parameters benchmarked against CNS drug-likeness criteria. The compound has a computed logP of 2.09, tPSA of 49.57 Ų, and one hydrogen-bond donor [1]. According to established CNS MPO (Multi-Parameter Optimization) scoring frameworks, optimal BBB penetration requires tPSA < 70 Ų, 1 < logP < 3, and HBD ≤ 3 [2]. While 917216-46-7 satisfies all three criteria individually, its relatively high tPSA (approaching the 70 Ų desirability threshold) and the presence of a basic amine predicted to be partially ionized at physiological pH suggest attenuated passive BBB permeability relative to the more lipophilic monoterpene-fused 5,7-dimethyl-1,3-diazaadamantan-6-ones described by Ponomarev et al. (2017) [3]. Those monoterpene analogs, which contain bulky hydrocarbon terpene moieties, are expected to have substantially higher logP values and zero HBD (tertiary amine only), favoring unrestricted CNS access. The unsubstituted 1,3-diazaadamantan-6-one (MW = 152.19 g/mol, no aryl substituent) [4] is substantially smaller and more polar, predicting a distinct brain-to-plasma ratio. This graded continuum of predicted CNS exposure—from high (monoterpene-fused) to moderate (917216-46-7) to low (unsubstituted core)—offers a rational basis for selecting 917216-46-7 when partial or peripheral-restricted CNS pharmacology is desired.

Blood-brain barrier CNS penetration Drug-likeness Peripheral restriction Physicochemical profiling

Commercial Availability and Purity Benchmarking: 98% Research-Grade Supply vs. Discontinued or Restricted Analogs

Procurement viability differentiates 917216-46-7 from several of its closest structural analogs. The target compound is actively stocked at 98% purity by multiple vendors including Leyan (Product No. 1396532, available in 100 mg and 250 mg quantities with larger amounts upon request) and ChemSrc [1], with long-term storage specifications documented (cool, dry place) . In contrast, the closely related 2-(4-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol (CAS 917203-72-6, the reduced alcohol analog) is listed by fewer vendors [2]. The 2-(2-aminophenyl) regioisomer is described as patent-restricted, with explicit sale prohibitions noted by ChemicalBook . The 3-nitrophenyl analog (CID 701476) has no commercial vendor listings identified in the current search, and the 4-chlorophenyl analog (CHEMBL1705319) lacks documented commercial sourcing for research quantities [3]. For procurement decision-makers, 917216-46-7 represents the most reliably sourced compound among the C2-aryl-1,3-diazaadamantan-6-one family with an exocyclic reactive substituent, minimizing lead times and supply-chain disruption risks.

Commercial sourcing Purity specifications Research procurement Supply chain Catalog availability

Validated Application Scenarios for 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one (917216-46-7): Where Procurement Adds Measurable Scientific Value


Late-Stage Diversification Library Synthesis via Primary Amine Handle

917216-46-7 is optimally deployed as a core scaffold for generating focused compound libraries through amide coupling, sulfonamide formation, or Schiff base chemistry at the 4-aminophenyl position. This application is directly validated by Samsonov et al., who used 2-(4-aminophenyl)-5,7-disubstituted-1,3-diazaadamantanes as starting materials for reactions with succinic and glutaric acid anhydrides, generating derivatives with antibacterial activity (zones of 14–16 mm) [1]. The free primary amine eliminates the need for a deprotection or reduction step required by the 3-nitrophenyl analog [2], saving at least one synthetic step per derivative. Procurement of 917216-46-7 at 98% purity [3] ensures consistent starting material quality for library production, with standard storage conditions (cool, dry place) supporting long-term inventory management .

Peripherally Restricted Analgesic Candidate Screening Without Opioid Liability

The 1,3-diazaadamantan-6-one scaffold is pharmacologically validated for analgesia, with the critical distinction that the C2 substituent governs peripheral versus central opioid mechanism [1]. 917216-46-7, bearing a polar 4-aminophenyl group (tPSA = 49.57 Ų, HBD = 1) [2], is predicted to exhibit attenuated BBB penetration relative to the highly lipophilic monoterpene-fused analogs that demonstrated potent analgesia in hot-plate and writhing tests [3]. This physicochemical profile makes 917216-46-7 a rational screening candidate for programs seeking peripheral analgesia without the constipation, respiratory depression, and addiction liability associated with central opioid agonism. The compound fills a gap in the published SAR landscape, as no 4-aminophenyl-substituted diazaadamantan-6-one has been pharmacologically characterized for analgesia, offering an opportunity for novel composition-of-matter IP generation.

Antibacterial Lead Optimization Starting from a Validated 4-Aminophenyl Precursor

The 4-aminophenyl diazaadamantane series is uniquely associated with documented antibacterial derivatization among the C2-aryl-1,3-diazaadamantan-6-one family. Derivatives prepared from 2-(4-aminophenyl)-5,7-disubstituted-1,3-diazaadamantanes exhibited moderate broad-spectrum activity suppressing both Gram-positive and Gram-negative organisms (14–16 mm inhibition zones) [1]. This contrasts with the 3-nitrophenyl, 5-methoxyindol-3-yl, and 4-chlorophenyl analogs, for which no antibacterial data exist in this scaffold. Procurement of 917216-46-7 enables systematic SAR exploration around the aniline-derived amide/sulfonamide series, building on the only published antibacterial hit cluster within the diazaadamantan-6-one chemotype. The broader 1,3-diazaadamantane core has also shown membrane-disrupting activity against MRSA [2], suggesting potential for dual-mechanism antibacterial development.

Physicochemical Probe for BBB Permeability Gradients in Diazatricyclic Scaffolds

917216-46-7 occupies a strategically informative intermediate position in the BBB permeability continuum of the 1,3-diazaadamantan-6-one series. With computed logP = 2.09 and tPSA = 49.57 Ų [1], it falls between the low-penetration unsubstituted core scaffold (MW = 152.19, predicted low logP) and the high-penetration monoterpene-fused analogs (HBD = 0, predicted logP > 3.5) [2]. This intermediate profile, combined with the presence of a partially ionizable aniline moiety at physiological pH, makes 917216-46-7 a valuable tool compound for experimentally calibrating in vitro BBB models (e.g., PAMPA-BBB, MDCK-MDR1 monolayers) across the diazaadamantane chemical space. Such calibration data would directly inform CNS drug design programs using this scaffold, where precise control over brain exposure is therapeutically critical.

Quote Request

Request a Quote for 2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.